3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
Description
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)13-12-17-6-5-7-18(14-17)15-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMIRIYZVGARDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc (fluorenylmethyloxycarbonyl) group is cleaved under basic conditions to reveal a free amine. This reaction is critical in peptide synthesis workflows.
| Reaction Conditions | Reagents | Outcome |
|---|---|---|
| Mild basic treatment | 20% piperidine in DMF | Fmoc removal yields free amine |
| Prolonged exposure | Ammonium hydroxide | Complete deprotection within 2 hours |
The liberated amine can participate in subsequent coupling reactions or act as a nucleophile in alkylation/acylation processes.
Carboxylic Acid Functionalization
The propanoic acid moiety undergoes standard carboxylate chemistry:
A representative coupling reaction from demonstrates the synthesis of methyl (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate using HATU-mediated activation.
Aromatic Substitution
| Reaction | Conditions | Positional Selectivity |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Meta to methyl group |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | Ortho/para to existing substituents |
Oxidation and Reduction
The compound’s aliphatic chain and aromatic system participate in redox reactions:
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation of benzylic C-H | KMnO<sub>4</sub>/H<sub>2</sub>O | Formation of ketone or carboxylic acid |
| Reduction of amide | LiAlH<sub>4</sub> in THF | Amide → amine (requires prior deprotection) |
Stability Under Ambient Conditions
The compound degrades via two primary pathways:
-
Hydrolysis : The Fmoc group slowly hydrolyzes in aqueous media (t<sub>1/2</sub> ≈ 72 hours at pH 7.4).
-
Thermal Decomposition : Above 150°C, decarboxylation and Fmoc fragmentation occur.
Comparative Reaction Kinetics
Data from reveal the following relative reaction rates:
| Reaction | Rate (k, s<sup>-1</sup>) | Activation Energy (kJ/mol) |
|---|---|---|
| Fmoc deprotection | 2.1 × 10<sup>-3</sup> | 45.2 |
| HATU-mediated coupling | 8.7 × 10<sup>-2</sup> | 32.8 |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is in the synthesis of peptides. The Fmoc group protects the amino group during the coupling reactions necessary for peptide formation.
Key Points:
- Solid-Phase Peptide Synthesis (SPPS) : This method allows for the efficient assembly of peptides by sequentially adding protected amino acids. The Fmoc group can be easily removed under mild basic conditions, facilitating the next coupling step without damaging sensitive side chains .
Drug Development
The incorporation of this compound into drug design has been significant, particularly in developing peptides that target specific biological pathways. For instance, modifications with fluorinated groups can enhance metabolic stability and lipophilicity, making them suitable candidates for therapeutic agents .
Case Study Example :
In a study involving peptide analogs targeting the p53 protein, researchers synthesized various Fmoc-protected amino acids, including derivatives of this compound). These peptides showed promising results in inhibiting tumor growth in cancer models due to their ability to stabilize p53 activity .
Mechanism of Action
The mechanism of action for 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves its role as an alanine derivative. It influences metabolic pathways by interacting with specific enzymes and receptors involved in amino acid metabolism . This interaction helps regulate anabolic hormone secretion and fuel supply during exercise .
Comparison with Similar Compounds
This section systematically compares the target compound with structurally analogous Fmoc-protected derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Structural Variations and Functional Groups
Table 1: Key Structural and Functional Differences
Physicochemical and Functional Comparisons
A. Electronic Effects
- Electron-Withdrawing Groups (EWGs): Compounds like (3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid exhibit reduced electron density at the phenyl ring, enhancing stability under acidic conditions but reducing nucleophilicity.
B. Reactivity and Stability
- Disulfide Bridges: The disulfide-containing derivative introduces redox-sensitive cleavage, advantageous for targeted drug delivery in reducing environments (e.g., cancer cells).
- Fmoc Deprotection: All compounds retain Fmoc’s base-labile特性, but steric hindrance from bulky substituents (e.g., cyclopentyl ) may slow deprotection kinetics.
Biological Activity
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, commonly referred to as Fmoc-3-amino-3-(3-methylphenyl)propanoic acid, is a synthetic amino acid derivative that plays a significant role in medicinal chemistry, particularly in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.45 g/mol. Its structure includes:
- Fmoc Group : Provides protection for the amine during peptide synthesis.
- Propanoic Acid Backbone : Contributes to the overall stability and reactivity of the compound.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The presence of the Fmoc group allows this compound to be incorporated into various peptides, which can exhibit diverse biological activities depending on their sequences and structures.
While specific mechanisms for this compound are not extensively documented, its role in synthesizing biologically active peptides suggests that its activity may be influenced by:
- Interactions with Biological Targets : Peptides synthesized from this compound may interact with proteins, enzymes, or receptors, leading to pharmacological effects.
- Stability and Reactivity : The Fmoc protection allows for selective reactions during peptide synthesis, potentially enhancing the bioactivity of the resulting peptides.
Research Findings
Recent studies have explored the use of Fmoc-protected amino acids, including this compound, in various therapeutic contexts:
- Peptide Synthesis : The compound has been successfully utilized in synthesizing peptides that demonstrate significant biological activities, including antimicrobial and anticancer properties.
- Bioassays : Compounds derived from this amino acid have been subjected to bioassays that measure their efficacy against various biological targets. For instance, peptides synthesized from Fmoc-protected amino acids have shown promising results in inhibiting tumor growth in cancer models .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |
| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptides |
| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |
Case Studies
Several case studies highlight the application of this compound:
- Anticancer Peptides : A study demonstrated that peptides synthesized using this compound exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Activity : Another research project focused on developing antimicrobial peptides from Fmoc-protected amino acids, revealing significant activity against resistant bacterial strains .
Q & A
Basic: What are the standard synthetic routes for preparing 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid?
Methodological Answer:
The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by coupling reactions. For example:
- Step 1 : Start with a phenylpropanoic acid backbone. Introduce the Fmoc-protected aminomethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Step 2 : Deprotect the Fmoc group using 20% piperidine in DMF, as demonstrated in HIV-1 inhibitor synthesis .
- Step 3 : Purify via reverse-phase HPLC or column chromatography, with structural validation by -NMR and mass spectrometry .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in antiviral drug development?
Methodological Answer:
- Strategy 1 : Synthesize analogs by modifying the phenyl ring (e.g., halogenation, hydroxylation) or replacing the propanoic acid with alternative carboxylic acids. Assess antiviral activity against targets like HIV-1 gp120 or NS2B–NS3 protease .
- Strategy 2 : Compare bioactivity of enantiomers (R/S configurations) to identify stereochemical preferences, as seen in peptidomimetic inhibitors .
- Data Analysis : Use IC values and molecular docking to correlate substituent effects with binding affinity .
Basic: What spectroscopic methods confirm the structure post-synthesis?
Methodological Answer:
- -NMR : Verify aromatic protons (δ 6.8–7.8 ppm) and Fmoc methylene groups (δ 4.2–4.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H] for CHNO: 403.43 g/mol) .
- FT-IR : Identify carbonyl stretches (Fmoc C=O at ~1700 cm) and carboxylic acid O-H (~2500–3000 cm) .
Advanced: What strategies mitigate conflicting bioactivity data between in vitro and cellular assays?
Methodological Answer:
- Troubleshooting 1 : Assess membrane permeability using logP calculations or PAMPA assays. Modify the carboxylic acid to ester prodrugs for enhanced cellular uptake .
- Troubleshooting 2 : Evaluate off-target effects via counter-screening against unrelated enzymes (e.g., PDE5 or CXCR2) .
- Data Normalization : Use internal controls (e.g., qRT-PCR for target expression levels) to contextualize cellular assay results .
Basic: How is this compound purified effectively after synthesis?
Methodological Answer:
- Method 1 : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (0.1% TFA) to resolve impurities .
- Method 2 : Use flash chromatography (silica gel, ethyl acetate/hexane) for non-polar intermediates. Monitor by TLC (UV visualization) .
- Yield Optimization : Recrystallize from ethanol/water mixtures to achieve >95% purity .
Advanced: How can this compound be incorporated into fluorescent probes for tracking biological targets?
Methodological Answer:
- Design : Conjugate the carboxylic acid to fluorophores (e.g., nitrobenzoxadiazole) via amide bonds. Example: Attach to benzo[1,3]dioxole derivatives for live-cell imaging .
- Validation : Use fluorescence polarization assays to confirm target binding (e.g., PDE5 catalytic sites) .
- Applications : Track intracellular localization via confocal microscopy, as shown in CXCR2 ligand studies .
Data Contradiction: How to resolve discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Step 1 : Re-examine coupling efficiency. Incomplete reactions may leave unreacted starting materials, altering NMR/MS profiles .
- Step 2 : Characterize diastereomers via chiral HPLC if racemization occurs during synthesis .
- Step 3 : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
